N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16420284
InChI: InChI=1S/C13H21N5.ClH/c1-9(2)18-8-10(3)13(16-18)14-6-12-7-15-17(5)11(12)4;/h7-9H,6H2,1-5H3,(H,14,16);1H
SMILES:
Molecular Formula: C13H22ClN5
Molecular Weight: 283.80 g/mol

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC16420284

Molecular Formula: C13H22ClN5

Molecular Weight: 283.80 g/mol

* For research use only. Not for human or veterinary use.

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C13H22ClN5
Molecular Weight 283.80 g/mol
IUPAC Name N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C13H21N5.ClH/c1-9(2)18-8-10(3)13(16-18)14-6-12-7-15-17(5)11(12)4;/h7-9H,6H2,1-5H3,(H,14,16);1H
Standard InChI Key URGYBWHBXYWSPR-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1NCC2=C(N(N=C2)C)C)C(C)C.Cl

Introduction

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a complex organic compound belonging to the class of pyrazole derivatives. It features a unique structure with two interconnected pyrazole rings, each bearing distinct substituents such as isopropyl and dimethyl groups. This compound is notable for its diverse applications in medicinal chemistry due to its potential biological activities.

2.3. Synthesis

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves the condensation of pyrazole derivatives with amines. Reactions are typically carried out in solvents like methanol or ethanol, with bases such as KOH used to facilitate the condensation process.

Biological Activities

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine exhibits significant biological activity, particularly as an anti-inflammatory and analgesic agent. It interacts with specific receptors and enzymes, modulating their activity and leading to various biological effects such as anti-inflammatory responses.

Applications in Medicinal Chemistry

This compound is a candidate for further research in treating neurological disorders and other conditions related to inflammation due to its ability to selectively bind to certain biological targets. Its unique structure enhances its potency and selectivity compared to simpler analogs.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
1-Isopropyl-3-methyl-1H-pyrazol-5-amine1124-16-9Contains a single pyrazole ring; used in similar applications
5-Methylpyrazole96-35-5Simpler structure; often used as a building block
3-Methylpyrazole77-86-1Similar reactivity but different biological activity

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine's dual pyrazole structure and specific substitution pattern distinguish it from these similar compounds, potentially enhancing its biological efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator